Cas no 830-81-9 (1-Naphthyl acetate)

1-Naphthyl acetate structure
1-Naphthyl acetate structure
商品名:1-Naphthyl acetate
CAS番号:830-81-9
MF:C12H10O2
メガワット:186.206603527069
MDL:MFCD00003922
CID:40034
PubChem ID:24897679

1-Naphthyl acetate 化学的及び物理的性質

名前と識別子

    • 1-Acetoxynaphthalene
    • 1-Naphthyl acetate
    • a-Naphthylacetate
    • Acetic Acid 1-Naphthyl Ester
    • 1-Naphthalenol,acetate (9CI)
    • 1-Naphthol, acetate (6CI,8CI)
    • NSC 9846
    • Naphthalen-1-yl acetate
    • a-Acetoxynaphthalene
    • a-Naphthol acetate
    • 1-Naphthylacetate
    • a-Naphthyl acetate
    • α-Napthyl acetate
    • alpha-Naphthyl acetate
    • 1-Naphthol, acetate
    • Naphthyl acetate
    • Naphthalene, 1-acetoxy-
    • 1-NAPHTHALENOL, ACETATE
    • 1-Naphthalenol, 1-acetate
    • alpha-Naphthol acetate
    • alpha-Acetoxynaphthalene
    • .alpha.-Naphthyl acetate
    • VGKONPUVOVVNSU-UHFFFAOYSA-N
    • Q63395404
    • 1-Naphthyl a
    • Naphthalenol, acetate
    • Acetic acid 1-
    • 1-Naphthalenol, acetate (9CI)
    • 1-Naphthol, acetate (6CI, 8CI)
    • 1-Naphthalen-1-yl acetate
    • α-Acetoxynaphthalene
    • α-Naphthol acetate
    • α-Naphthyl acetate
    • 830-81-9
    • s4804
    • HY-W016188
    • A864310
    • AI3-17246
    • SCHEMBL76633
    • A0037
    • CHEMBL2286101
    • NSC-9846
    • NSC9846
    • AS-57933
    • BRN 2046403
    • NS00042934
    • 29692-55-5
    • EINECS 212-599-8
    • acetic acid naphthalen-1-yl ester
    • D88202
    • AKOS002260828
    • ALPHA-NAPHTHYLACETATE
    • J-504154
    • MFCD00003922
    • CS-W016904
    • 1-Naphthyl acetate, >=98% (C)
    • CCG-266476
    • FT-0608119
    • DTXSID00870785
    • DA-49184
    • STL303723
    • MDL: MFCD00003922
    • インチ: 1S/C12H10O2/c1-9(13)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3
    • InChIKey: VGKONPUVOVVNSU-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)OC1C2C(=CC=CC=2)C=CC=1
    • BRN: 2046403

計算された属性

  • せいみつぶんしりょう: 186.06800
  • どういたいしつりょう: 186.068
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 26.3
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 色と性状: 無色針晶
  • 密度みつど: 1.1032 (rough estimate)
  • ゆうかいてん: 44.0 to 47.0 deg-C
  • ふってん: 118°C/1mmHg(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: 1.6010 (estimate)
  • ようかいど: dioxane: 0.1 g/mL, clear, colorless
  • PSA: 26.30000
  • LogP: 2.76510
  • ようかいせい: エタノールやエーテルに溶け、水に溶けない。
  • かんど: Moisture Sensitive

1-Naphthyl acetate セキュリティ情報

  • 記号: GHS05
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H318
  • 警告文: P280,P305+P351+P338
  • 危険物輸送番号:UN 1993 3/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 41
  • セキュリティの説明: S26-S39-S24/25-S22-S45-S36/37-S16
  • 福カードFコード:10-21
  • RTECS番号:QL2975500
  • 危険物標識: Xi
  • TSCA:Yes
  • ちょぞうじょうけん:−20°C
  • リスク用語:R41

1-Naphthyl acetate 税関データ

  • 税関コード:2915390090
  • 税関データ:

    中国税関コード:

    2915390090

    概要:

    2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%

1-Naphthyl acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044420-100g
1-Naphthyl acetate
830-81-9 98%
100g
¥526.00 2024-07-28
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S18154-25g
α-Napthyl acetate
830-81-9 98%
25g
¥130.00 2021-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A0037-100g
1-Naphthyl acetate
830-81-9 99.0%(GC)
100g
1390.0CNY 2021-07-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044420-10g
1-Naphthyl acetate
830-81-9 98%
10g
¥165.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N32520-500g
1-Naphthyl acetate
830-81-9
500g
¥2496.0 2021-09-08
eNovation Chemicals LLC
K88778-100g
1-Naphthalenol, 1-acetate
830-81-9 97%
100g
$160 2024-05-23
SHENG KE LU SI SHENG WU JI SHU
sc-213375-5 g
1-Naphthyl acetate,
830-81-9
5g
¥466.00 2023-07-11
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015348-100g
1-Naphthyl acetate
830-81-9 99%
100g
¥533 2024-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N110629-100g
1-Naphthyl acetate
830-81-9 98%
100g
¥378.90 2023-09-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A17482-250g
1-Naphthyl acetate, 99%
830-81-9 99%
250g
¥3007.00 2023-03-01

1-Naphthyl acetate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Novel naphthyl based 1,2,4-trioxanes: Synthesis and in-vivo efficacy in the Plasmodium yoelii nigeriensis in Swiss mice
Karnatak, Manvika; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 51,

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Titania ,  Sulfate Solvents: Acetic anhydride ;  35 min, rt
リファレンス
TiO2/SO42-, a convenient and efficient catalyst for desilylation-acetylation of trimethylsilyl ethers with acetic anhydride
Jin, Tong-Shou; et al, Journal of Chemical Research, 2003, (2), 98-100

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Lithium bromide Solvents: Dichloromethane ;  24 h, 30 - 35 °C
リファレンス
Counterattack Mode Differential Acetylative Deprotection of Phenylmethyl Ethers: Applications to Solid Phase Organic Reactions
Chakraborti, Asit K.; et al, Journal of Organic Chemistry, 2009, 74(3), 1367-1370

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Dabco ;  10 min, 70 °C → 140 °C
リファレンス
The first vinyl acetate mediated organocatalytic transesterification of phenols: a step towards sustainability
Kumar, Manoj; et al, New Journal of Chemistry, 2015, 39(11), 8329-8336

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Acetic anhydride ,  Sodium nitrate Solvents: Trifluoroacetic acid ;  14 h, rt
リファレンス
Metal-free, Direct Acetoxylation of Arenes
Hong Nguyen, Thi Anh; et al, Organic Letters, 2021, 23(21), 8127-8131

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Acetic anhydride ,  Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Benzene
リファレンス
Construction of polycyclic compounds by cyclocarbonylation. Part 5. Synthesis of benzofurans and benzothiophenes by palladium catalyzed cyclocarbonylation of 3-furylallyl and 3-thienylallyl acetates
Iwasaki, Masakazu; et al, Tetrahedron Letters, 1989, 30(1), 95-8

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: (OC-6-12)-[[4,4′,4′′,4′′′-(21H,23H-Porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN… (supported on chloromethylated polystyrene) Solvents: Acetonitrile ;  8 min, rt
リファレンス
Polystyrene-bound electron-deficient tin(IV) porphyrin: A new, highly efficient, robust and reusable catalyst for acetylation of alcohols and phenols with acetic anhydride
Moghadam, Majid; et al, Comptes Rendus Chimie, 2011, 14(12), 1080-1087

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: 2,2′:6′,2′′-Terpyridine ,  Cobalt(II) acetylacetonate Solvents: Dimethyl sulfoxide ;  5 bar, rt; 18 h, 5 bar, 120 °C
リファレンス
Cobalt-catalyzed carbonylative acetylation of phenols
An, Da-Lie; et al, Journal of Catalysis, 2023, 421, 194-197

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Water
リファレンス
A one-pot electro oxidative nuclear and side chain acetoxylation of aromatic compounds at platinum electrode
Srivastav, Manish K.; et al, Oriental Journal of Chemistry, 2010, 26(1), 61-68

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Palladium trifluoroacetate ,  4-[Bis(1,1-dimethylethyl)phosphino]-9-[3,5-bis(trifluoromethyl)phenyl]acridine Solvents: Dimethylacetamide ;  36 h, 35 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Shining Visible Light on Reductive Elimination: Acridine-Pd-Catalyzed Cross-Coupling of Aryl Halides with Carboxylic Acids
Toriumi, Naoyuki; et al, Journal of the American Chemical Society, 2022, 144(42), 19592-19602

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Poly(vinylpyrrolidone) ,  Zirconium chloride (ZrCl4) Solvents: Chloroform ,  Hexane ;  1.67 h, reflux
リファレンス
Polyvinylpyrrolidone-supported zirconium nanoparticles: synthesis, characterization, efficiency as a new polymer nanocomposite catalyst for one-step transesterification reaction
Azadi, Sedigheh; et al, Monatshefte fuer Chemie, 2023, 154(2), 239-248

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium
リファレンス
Palladium(II) chloride
Tsuji, Jiro; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-18

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Carbon dioxide Solvents: Diglyme ;  8 h, 35 °C
リファレンス
CO2-Promoted Direct Acylation of Amines and Phenols by the Activation of Inert Thioacid Salts
Wang, Huan; et al, ChemSusChem, 2022, 15(10),

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  rt; 6 h, rt
リファレンス
Acylation of phenols to phenolic esters with organic salts
Zhang, Zhanrong; et al, Green Chemistry, 2022, 24(24), 9763-9771

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Bismuth triflate Solvents: Acetonitrile
リファレンス
Efficient and selective conversion of trimethylsilyl and tetrahydropyranyl ethers to their corresponding acetates and benzoates catalyzed by bismuth(III) salts
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2002, 133(2), 189-193

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: Acetonitrile ;  8 h, 80 °C
リファレンス
Copper-Catalyzed Acetylation of Electron-Rich Phenols and Anilines
Zhang, Jieyu; et al, Synlett, 2019, 30(6), 726-730

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C → rt; 3 h, rt
リファレンス
NIS/TBHP Induced Regioselective Selenation of (Hetero)Arenes via Direct C-H Functionalization
Ding, Chaochao; et al, ChemCatChem, 2018, 10(23), 5397-5401

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  rt; 5 - 15 min, rt
リファレンス
Synthesis and antibacterial activity of 1-naphthyl ethers and esters
Pawar Nilesh, S.; et al, Research Journal of Chemistry and Environment, 2013, 17(2), 25-29

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Trifluoroacetic anhydride ,  Phosphoric acid Solvents: Acetic acid ,  Water ;  rt; rt; 5 min, rt
リファレンス
A TFAA-H3PO4-mediated direct, metal-free and high-speed synthesis of aryl carboxylate esters from phenols
Kankanala, Kavitha; et al, Journal of Fluorine Chemistry, 2009, 130(5), 505-508

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Triethylamine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Benzene ;  60 atm, 160 °C
リファレンス
Carbon Monoxide
Chatani, Naoto; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 21

はんのうじょうけん
1.1 Catalysts: 1-Butanaminium, N,N,N-tributyl-, (dichlorostannate)octatetraconta-μ-oxotetra-μ6-… Solvents: Acetonitrile ;  6 min, rt
リファレンス
New porphyrin-polyoxometalate hybrid materials: synthesis, characterization and investigation of catalytic activity in acetylation reactions
Araghi, Mehdi; et al, Dalton Transactions, 2012, 41(38), 11745-11752

ごうせいかいろ 22

はんのうじょうけん
1.1 Solvents: Acetic anhydride ,  1,4-Dioxane
リファレンス
Acetylation of polymer supported phenoxides by acetic anhydride in nonaqueous medium
Ram, B.; et al, Indian Journal of Chemistry, 1988, (7),

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium
リファレンス
Palladium(II) Chloride
Tsuji, Jiro; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 24

はんのうじょうけん
1.1 Catalysts: Cobalt chloride (CoCl2) ;  15 s, rt
リファレンス
Highly efficient cobalt (II) catalyzed O-acylation of alcohols and phenols under solvent-free conditions
Mulla, Shafeek A. R.; et al, Open Journal of Synthesis Theory and Applications, 2012, 1(3), 31-35

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Bis(dibenzylideneacetone)palladium ,  9-[3,5-Bis(trifluoromethyl)phenyl]-4-(diphenylphosphino)acridine Solvents: Dimethylacetamide ;  24 h, 35 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Shining Visible Light on Reductive Elimination: Acridine-Pd-Catalyzed Cross-Coupling of Aryl Halides with Carboxylic Acids
Toriumi, Naoyuki; et al, Journal of the American Chemical Society, 2022, 144(42), 19592-19602

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Phosphorus pentoxide
リファレンス
P2O5/SiO2 as an efficient reagent for esterification of phenols in dry media
Eshghi, Hossien; et al, Synthetic Communications, 2001, 31(5), 771-774

ごうせいかいろ 27

はんのうじょうけん
1.1 Catalysts: Titania ;  25 min, 25 °C
リファレンス
TiO2, a simple and an efficient catalyst for esterification of phenols under solvent-free condition
Pasha, Mohamed Afzal; et al, Indian Journal of Chemistry, 2008, (4), 597-600

ごうせいかいろ 28

はんのうじょうけん
1.1 Catalysts: Sulfuric acid (silica-bound) Solvents: Dichloromethane ;  60 min, rt
リファレンス
An efficient and convenient method for desilylation-acetylation of trimethylsilyl ethers catalyzed by silica sulfuric acid
Jin, Tong-Shou; et al, Asian Journal of Chemistry, 2008, 20(7), 5005-5010

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ,  Acetic anhydride
1.2 Reagents: Water
リファレンス
Conversion of N-Aromatic Amides to O-Aromatic Esters
Glatzhofer, Daniel T.; et al, Organic Letters, 2002, 4(14), 2349-2352

ごうせいかいろ 30

はんのうじょうけん
1.1 Catalysts: Ferric sulfate hydrate Solvents: 1,2-Dichloroethane ;  rt; rt → reflux; 2 h, reflux
リファレンス
Convenient tetrahydropyranylation of alcohols and phenols by catalytic ferric sulfate hydrate (Fe2(SO4)3·xH2O)
Li, Lingjun; et al, Canadian Journal of Chemistry, 2005, 83(8), 1120-1123

ごうせいかいろ 31

はんのうじょうけん
リファレンス
Alkylaluminum compounds. XXX. Competitive reaction mechanisms between 1,4-quinone and trialkylaluminum compounds
Alberola, A.; et al, Anales de Quimica, 1982, 78(2), 175-9

1-Naphthyl acetate Raw materials

1-Naphthyl acetate Preparation Products

1-Naphthyl acetate 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:830-81-9)1-Naphthyl acetate
A864310
清らかである:99%/99%
はかる:500g/25g
価格 ($):557.0/226.0